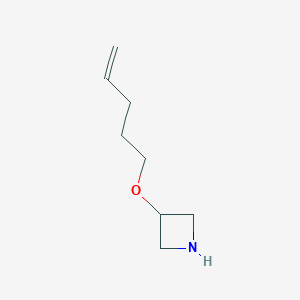

3-(4-Pentenyloxy)azetidine

Descripción general

Descripción

Synthesis Analysis

Azetidine synthesis can be achieved by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . Another approach involves an 8-step synthesis of azetidine aldehyde, which incorporates a strategy for ready access to 3-amino-2,3-dideoxysugars via regio- and stereoselective tandem hydroamination/glycosylation of glycal .Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Aplicaciones Científicas De Investigación

Synthesis of Functionalized Azetidines

The compound can be used in the synthesis of functionalized azetidines through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .

Organic Synthesis

3-(4-Pentenyloxy)azetidine can be used in organic synthesis, particularly in the synthesis of four-membered carbocyclic and heterocyclic organic compounds . The [2 + 2] photocycloaddition reaction is a powerful tool for the construction of these compounds .

Synthesis of Complex Natural Products

This compound can be used in the synthesis of complex natural products . There exist numerous examples in the literature where [2 + 2] photocycloaddition reactions have been used for the synthesis of these products .

Development of Pharmaceutically Relevant Scaffolds

Studies have shown that the incorporation of azetidines into pharmaceutically relevant scaffolds can result in improved pharmacokinetic properties as well as metabolic stability . Therefore, 3-(4-Pentenyloxy)azetidine can be used in the development of these scaffolds .

5. Invention of New [2+2] Cycloaddition Reactions One of the most important developments in recent years is the invention of new [2+2] cycloaddition reactions for azetidine synthesis . 3-(4-Pentenyloxy)azetidine can play a crucial role in these reactions .

Applications in Polymer Synthesis

Recent examples have shown the use of azetidines in polymer synthesis . Therefore, 3-(4-Pentenyloxy)azetidine can potentially be used in the synthesis of polymers .

Mecanismo De Acción

Target of Action

Azetidines, a class of compounds to which 3-(4-pentenyloxy)azetidine belongs, have been found to inhibit the growth of mycobacterium tuberculosis by interfering with cell envelope biogenesis .

Mode of Action

Azetidines have been shown to inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically late-stage mycolic acid biosynthesis . This suggests that 3-(4-Pentenyloxy)azetidine may interact with its targets in a similar manner, leading to changes in the cell envelope structure and function.

Biochemical Pathways

Given the mode of action of azetidines, it is likely that the compound affects the mycolic acid biosynthesis pathway . Mycolic acids are essential components of the mycobacterial cell wall, and their disruption can lead to downstream effects such as impaired cell growth and viability .

Pharmacokinetics

Azetidines have been shown to have relevant and acceptable toxicological and pharmacokinetic profiles, suggesting potential for development as chemotherapies .

Result of Action

Based on the known effects of azetidines, it is likely that the compound leads to disruption of the mycobacterial cell envelope, resulting in impaired cell growth and viability .

Safety and Hazards

The safety data sheet for a similar compound, Boc-azetidine-3-methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it with protective gloves/clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .

Direcciones Futuras

Propiedades

IUPAC Name |

3-pent-4-enoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-3-4-5-10-8-6-9-7-8/h2,8-9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELKRQMWCAPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Pentenyloxy)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

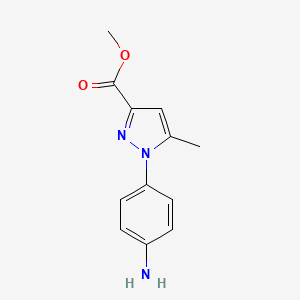

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-pyrazol-1-ylphenyl)methylidene]hydroxylamine](/img/structure/B1394591.png)

![Tert-butyl 4-{[5-(methoxycarbonyl)-2-nitrophenyl]amino}piperidine-1-carboxylate](/img/structure/B1394592.png)

![Methyl 1'-benzyl-2-oxo-1,2-dihydrospiro[indole-3,2'-pyrrolidine]-4'-carboxylate](/img/structure/B1394605.png)

![3-fluoro-4-{[(E)-1-(methylsulfanyl)-2-nitroethenyl]amino}phenol](/img/structure/B1394609.png)